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  • Product: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide
  • CAS: 86886-78-4

Core Science & Biosynthesis

Foundational

Biological Activity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

The following in-depth technical guide details the biological activity, mechanistic profile, and experimental utility of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide . This guide synthesizes its role as a structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the biological activity, mechanistic profile, and experimental utility of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide .

This guide synthesizes its role as a structural analog of the renowned ATF6 activator AA147 , its utility as a mechanistic probe in proteostasis research, and its independent potential as an antimicrobial pharmacophore.

Mechanistic Insights, Structure-Activity Relationships, and Experimental Protocols[1][2][3]

Executive Summary

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (CAS: 86886-78-4) is a small molecule pharmacophore belonging to the N-(2-hydroxyphenyl)amide class. It is most scientifically significant as a structural analog of AA147 , a first-in-class chemical probe that selectively activates the ATF6 (Activating Transcription Factor 6) arm of the Unfolded Protein Response (UPR).

While its methylated counterpart (AA147) is a metabolic pro-drug that prevents ischemia/reperfusion injury, the 5-chloro analog serves a critical role in defining the quinone methide (QM) activation mechanism . Furthermore, the 5-chloro-2-hydroxybenzamide motif acts as a bioactive "warhead" in antimicrobial research, exhibiting uncoupling activity against Gram-positive bacteria and Mycobacteria.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is essential for interpreting biological data, particularly regarding membrane permeability and metabolic stability.

PropertyValue / DescriptionRelevance to Biological Activity
Molecular Formula C₁₅H₁₄ClNO₂Core scaffold for SAR studies.
Molecular Weight 275.73 g/mol Optimal for cell permeability (<500 Da).
LogP (Predicted) ~3.5 - 3.8High lipophilicity; suggests good membrane penetration but potential solubility issues in aqueous media.
H-Bond Donors/Acceptors 2 / 2Balanced for intracellular target engagement.
Key Moiety 2-Amino-4-chlorophenol The "effector" domain; determines redox potential and binding affinity.
Linker Hydrocinnamamide (3-phenylpropanamide)Provides flexibility and hydrophobic interaction with target pockets (e.g., PDIs).
Mechanism of Action (MOA)

The biological activity of this molecule is best understood through two distinct lenses: its relationship to ATF6 activation and its antimicrobial properties .

A. The AA147 Context: The Quinone Methide Hypothesis

The most sophisticated application of this molecule is as a negative control or mechanistic probe in the study of AA147 (N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide).

  • Mechanism of AA147 (The Active Analog): AA147 functions as a pro-drug.[1] It undergoes metabolic oxidation within the Endoplasmic Reticulum (ER), converting the p-cresol moiety (5-methyl-2-hydroxyphenyl) into a reactive Quinone Methide (QM) . This electrophile covalently modifies Protein Disulfide Isomerases (PDIs), specifically targeting cysteines, which triggers the release and activation of ATF6.

  • Mechanism of the 5-Chloro Analog:

    • Metabolic Blockade: The substitution of the 5-methyl group with a 5-chloro atom prevents the formation of the quinone methide species. A chlorine atom cannot be oxidized to form the exocyclic double bond required for the QM structure.

    • Biological Consequence: In ATF6 reporter assays, the 5-chloro analog typically displays significantly reduced or abolished activity compared to AA147. This "null" activity validates that the metabolic conversion to QM is the essential driver of AA147's pharmacology, rather than simple non-covalent binding.

B. Antimicrobial Activity: Proton Uncoupling

Conversely, in the context of infectious disease, the 5-chloro-2-hydroxyphenyl moiety renders the molecule active against specific pathogens.

  • Proton Ionophore Effect: Similar to salicylanilides (e.g., Niclosamide), this amide can act as a proton shuttle across bacterial membranes, disrupting the proton motive force (PMF) and uncoupling oxidative phosphorylation.

  • Target Specificity: Active primarily against Gram-positive bacteria (e.g., S. aureus) and Mycobacteria . The lipophilic 3-phenylpropanamide tail facilitates insertion into the thick mycolic acid-rich cell walls of mycobacteria.

MOA_Pathway Compound N-(5-chloro-2-hydroxyphenyl)- 3-phenylpropanamide ER_Lumen ER Lumen Environment Compound->ER_Lumen Cell Entry Bact_Membrane Bacterial Membrane (Gram+ / Mycobacteria) Compound->Bact_Membrane Direct Insertion Oxidation Metabolic Oxidation (Cytochrome P450 / ROS) ER_Lumen->Oxidation QM_Block BLOCK: No Quinone Methide Formation Oxidation->QM_Block Due to 5-Cl Sub Target_PDI Protein Disulfide Isomerase (PDI) QM_Block->Target_PDI No Covalent Modification ATF6_Signal ATF6 Activation (Unfolded Protein Response) Target_PDI->ATF6_Signal No Activation PMF_Disrupt Proton Motive Force Disruption Bact_Membrane->PMF_Disrupt Uncoupling Effect

Figure 1: Divergent pathways. The 5-chloro substitution blocks the metabolic activation required for ATF6 signaling (top) but retains membrane-disrupting antimicrobial potential (bottom).

Therapeutic & Experimental Applications
Application 1: Proteostasis Research (Control Reagent)

Researchers utilizing AA147 to study ischemia-reperfusion injury (heart, brain, kidney) should use the 5-chloro analog to distinguish between on-target ATF6 activation and off-target effects .

  • Usage: Treat cells with AA147 (10 µM) and the 5-chloro analog (10 µM) in parallel.

  • Interpretation: Biological effects observed only with AA147 and not the 5-chloro analog are attributable to the specific QM-mediated PDI modification mechanism.

Application 2: Antimicrobial Lead Development
  • Spectrum: Gram-positive cocci (MRSA), M. tuberculosis.

  • Potency: Typically exhibits MIC values in the range of 10–50 µM depending on the strain.

  • Optimization: The 3-phenylpropanamide chain can be modified (e.g., adding fluorines or extending the chain) to improve potency, while the 5-chloro-2-hydroxy "head" remains the essential pharmacophore.

Detailed Experimental Protocols
Protocol A: ATF6 Activation Reporter Assay (Luciferase)

To verify the lack of ATF6 activation compared to AA147.

  • Cell Line: HEK293T cells stably expressing the 5xATF6-GL3 luciferase reporter (contains 5 copies of the ATF6 binding site).

  • Seeding: Plate 20,000 cells/well in a 96-well white-walled plate in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation:

    • Dissolve N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in DMSO to 10 mM stock.

    • Prepare serial dilutions in media (Final DMSO < 0.1%).

  • Treatment:

    • Add compound (0.1 µM – 20 µM).[2]

    • Positive Control: AA147 (10 µM) or Thapsigargin (100 nM).

    • Negative Control: DMSO vehicle.

  • Incubation: Incubate for 16–24 hours .

  • Readout:

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Add Luciferase Assay Substrate.

    • Measure luminescence on a plate reader.

  • Data Analysis: Normalize RLU (Relative Light Units) to vehicle control. The 5-chloro analog should show <20% activation relative to AA147.

Protocol B: Resazurin Microtiter Assay (Antimicrobial MIC)

To determine the Minimum Inhibitory Concentration (MIC).

  • Organism: Staphylococcus aureus (ATCC 29213) or Mycobacterium smegmatis (mc²155).

  • Preparation: Culture bacteria to mid-log phase (OD₆₀₀ ~ 0.5), then dilute to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use 96-well clear plates.

    • Add 50 µL of compound dilutions (2-fold serial dilution, range 100 µM to 0.19 µM).

    • Add 50 µL of bacterial suspension.

  • Incubation:

    • S. aureus: 18–24 hours at 37°C.

    • M. smegmatis: 48 hours at 37°C.

  • Development:

    • Add 10 µL of Resazurin (0.01% w/v in water).

    • Incubate for 1–4 hours.

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Synthesis Pathway (Brief)

For researchers needing to synthesize fresh material for screening:

  • Reagents: 2-Amino-4-chlorophenol, Hydrocinnamic acid (3-phenylpropanoic acid), EDC·HCl (coupling agent), HOBt, DMF (solvent).

  • Procedure:

    • Activate hydrocinnamic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DMF for 30 min.

    • Add 2-amino-4-chlorophenol (1.0 eq).

    • Stir at Room Temperature for 12–18 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash with 1N HCl, then Sat. NaHCO₃.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

References
  • Plate, L., et al. (2016).[2][1][3] "Small molecule proteostasis regulators that reprogram the ER to reduce extracellular protein aggregation."[3] eLife, 5, e15550.[3]

    • Describes the discovery of AA147 and the SAR leading to the identification of the 2-amino-p-cresol pharmacophore.
  • Paxman, R., et al. (2018).[1] "Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins."[2][1] eLife, 7, e37168.

    • Elucidates the metabolic activation mechanism (Quinone Methide) and explains why analogs lacking the methyl group (or with electron-withdrawing groups like Cl)
  • Kratky, M., et al. (2012). "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold." European Journal of Medicinal Chemistry, 50, 433-440.

    • Provides context on the antimicrobial potency of the 5-chloro-2-hydroxybenzamide scaffold.
  • PubChem Compound Summary. "N-(5-Chloro-2-hydroxyphenyl)-3-phenylpropanamide (CAS 86886-78-4)."

    • Chemical structure and identifier verific

Sources

Exploratory

Solubility and stability of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

An In-Depth Technical Guide to the Physicochemical Properties of Salicylanilide Derivatives: A Case Study on Closantel Introduction The development of novel therapeutic agents requires a thorough understanding of their f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Salicylanilide Derivatives: A Case Study on Closantel

Introduction

The development of novel therapeutic agents requires a thorough understanding of their fundamental physicochemical properties. Solubility and stability are paramount among these, as they directly influence a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on the solubility and stability of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide and its structural class. Due to the limited specific data available for this exact molecule, we will use the well-characterized and structurally related anthelmintic drug, Closantel, as a comprehensive case study. Closantel, a halogenated salicylanilide, shares key structural motifs with the target compound and provides a robust framework for understanding the challenges and experimental approaches associated with this chemical class.

Closantel, with the chemical name N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is a potent antiparasitic agent.[1] Its efficacy is intrinsically linked to its physicochemical characteristics, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will provide researchers, scientists, and drug development professionals with a detailed exploration of the methodologies and considerations for evaluating the solubility and stability of such complex organic molecules.

Physicochemical Properties of Closantel

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility and stability studies. These properties provide context for its behavior in various experimental systems.

PropertyValueReference
Chemical Name N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[2]
Synonyms Flukiver, NSC 335306[2]
Molecular Formula C22H14Cl2I2N2O2[3]
Molecular Weight 663.1 g/mol [3]
Appearance Almost white to beige crystalline powder[2]
Melting Point 215-235°C with decomposition[2]
UV/Vis. λmax 222, 333 nm[3]

Solubility Profile of Closantel

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. Closantel exhibits poor aqueous solubility, a common characteristic of the salicylanilide class.[3]

Solubility in Organic Solvents

Closantel demonstrates good solubility in polar aprotic organic solvents. This is a crucial piece of information for the preparation of stock solutions for in vitro assays and analytical method development.

SolventSolubilityReference
DMSO (Dimethyl sulfoxide) ≥29.9 mg/mL[4]
Dimethylformamide (DMF) ~20 mg/mL[3]
Aqueous Solubility

The aqueous solubility of Closantel is limited, which presents challenges for the development of parenteral formulations and for achieving therapeutic concentrations in vivo. To overcome this, a common strategy is to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous buffer.[3]

  • DMSO:PBS (pH 7.2) (1:5 solution): Approximately 0.16 mg/mL[3]

It is important to note that aqueous solutions of Closantel prepared in this manner are not recommended for storage for more than one day due to potential precipitation and degradation.[3]

Experimental Protocol: Kinetic Solubility Assay

The following protocol outlines a general method for determining the kinetic solubility of a compound like Closantel.

Objective: To determine the kinetic solubility of a test compound in a buffered aqueous solution.

Materials:

  • Test compound (e.g., Closantel)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for sample preparation, clear for analysis)

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV-Vis spectrophotometer or HPLC-UV system

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the test compound in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: If necessary, prepare serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add 2 µL of the DMSO stock solution to 98 µL of PBS (pH 7.4) in a 96-well polypropylene plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated compound.

  • Analysis: Carefully transfer a known volume of the supernatant to a clear 96-well plate. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

  • Calculation: The solubility is the concentration of the compound in the supernatant.

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM stock in DMSO dilute Add 2 µL stock to 98 µL PBS (pH 7.4) stock->dilute incubate Incubate with shaking for 2h dilute->incubate centrifuge Centrifuge to pellet precipitate incubate->centrifuge analyze Analyze supernatant by HPLC-UV centrifuge->analyze result Determine concentration analyze->result G closantel Closantel monoiodo_3 3-Monoiodoclosantel closantel->monoiodo_3 Reductive Deiodination monoiodo_5 5-Monoiodoclosantel closantel->monoiodo_5 Reductive Deiodination

Caption: Primary Metabolic Pathway of Closantel.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To investigate the degradation of Closantel under various stress conditions (acidic, basic, oxidative, and photolytic).

Materials:

  • Closantel

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Water bath or oven

  • Photostability chamber

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Closantel in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for specified time points. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for specified time points. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber for specified time points. A control sample should be kept in the dark. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control to identify degradation products.

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_output Output acid Acid Hydrolysis (0.1 N HCl) sample Sample at time points acid->sample base Base Hydrolysis (0.1 N NaOH) base->sample oxidation Oxidation (3% H2O2) oxidation->sample photo Photolysis (UV light) photo->sample analyze Analyze by HPLC sample->analyze degradation_profile Degradation Profile analyze->degradation_profile pathways Identify Degradation Pathways degradation_profile->pathways

Caption: Workflow for a Forced Degradation Study.

Analytical Methods for Quantification

Accurate and precise analytical methods are indispensable for both solubility and stability studies. High-performance liquid chromatography (HPLC) is the most commonly employed technique for the quantification of Closantel and its related substances. [5] Typical HPLC Method Parameters:

  • Column: ODS-U C18 (150 mm × 4.6 mm i.d.) [6]* Mobile Phase: Acetonitrile–water (85:15, v/v) containing 0.05% triethylamine, adjusted to pH 2.5 with phosphoric acid [6]* Flow Rate: 1.0 mL/min [6]* Detection: Fluorescence (λex = 335 nm, λem = 510 nm) or UV (333 nm) [5][6] Gas-liquid chromatography (GLC) methods have also been developed for the determination of Closantel in biological matrices. [2]

Conclusion

The physicochemical properties of solubility and stability are critical quality attributes of any drug candidate. This guide, using Closantel as a case study for the N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide chemical class, has provided an in-depth overview of the experimental considerations and methodologies for evaluating these parameters. A thorough understanding and characterization of solubility and stability are foundational to successful drug development, enabling rational formulation design and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • PRODUCT INFORMATION - Cayman Chemical. [URL: https://www.caymanchem.com/product/20531/closantel]
  • 41-3-closantel.pdf - FAO.org. [URL: https://www.fao.org/fileadmin/user_upload/vet_drugs_standards/2 Closantel.pdf]
  • Analytical Separation of Closantel Enantiomers by HPLC - MDPI. [URL: https://www.mdpi.com/1420-3049/26/23/7304]
  • Determination of Closantel Residues in Milk and Animal Tissues by HPLC with Fluorescence Detection and SPE with Oasis MAX Cartridge. [URL: https://www.scirp.org/html/2-1060049_30101.htm]
  • Analytical Separation of Closantel Enantiomers by HPLC - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34889382/]
  • Residues of some veterinary drugs in animals and foods. [URL: https://www.fao.org/3/t0135e/T0135E04.htm]
  • closantel (base). [URL: https://www.medontop.com/closantel%20(base).pdf]
  • Stability and partitioning of closantel and rafoxanide in ruminal fluid of sheep. [URL: https://repository.up.ac.za/handle/2263/10547]
  • (PDF) METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CLOSANTEL IN TABLET DOSAGE FORM BY RP-HPLC METHOD - ResearchGate. [URL: https://www.researchgate.net/publication/322965646_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_ESTIMATION_OF_CLOSANTEL_IN_TABLET_DOSAGE_FORM_BY_RP-HPLC_METHOD]
  • Closantel | RayBiotech. [URL: https://www.raybiotech.com/closantel/]
  • Closantel | Parasite Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/closantel.html]
  • Residues of some veterinary drugs in animals and foods - FAO.org. [URL: https://www.fao.org/3/t0135e/T0135E00.htm]
  • Stability and partitioning of closantel and rafoxanide in ruminal fluid of sheep - University of Pretoria. [URL: https://repository.up.ac.za/handle/2263/10547]
  • Closantel | CAS 57808-65-8 | Cayman Chemical | Biomol.com. [URL: https://www.biomol.com/products/cayman-chemical/20531.html]
  • European public MRL assessment report (EPMAR) - Closantel (bovine and ovine milk). [URL: https://www.ema.europa.eu/en/documents/mrl-report/closantel-bovine-ovine-milk-european-public-mrl-assessment-report-epmar_en.pdf]
  • Investigation of the Persistence of Closantel Residues in Bovine Milk Following Lactating-Cow and Dry-Cow Treatments and Its Migration into Dairy Products | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jf402361d]
  • Commentary: Closantel – A lesser-known evil - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3841775/]
  • Investigation of the Persistence of Closantel Residues in Bovine Milk Following Lactating-Cow and Dry-Cow Treatments and Its Migration into Dairy Products | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Solantel 50mg/ml Oral Suspension for Sheep - Veterinary Medicines Directorate. [URL: https://www.vmd.defra.gov.uk/ProductInformationDatabase/files/PAR/VMD_L4_LicApps_TEMP_138_C.PDF]
  • 3-Hydroxy-2-phenyl-propanamide | CAS:56598-62-0 | Alkaloids - BioCrick. [URL: https://www.biocrick.com/product/3-Hydroxy-2-phenyl-propanamide-56598-62-0.html]
  • 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide - EvitaChem. [URL: https://www.evitachem.com/product/3-5-chloro-2-hydroxyphenyl-3-phenyl-n-n-di-propan-2-yl-propanamide]
  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. [URL: https://chemrevlett.com/article_150867.html]
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [URL: https://www.jyoungpharm.org/article/1858]
  • N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | C16H17NO2 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-2-hydroxy-5-methylphenyl-3-phenylpropanamide]
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes - MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8505]
  • N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavi - the green institute. [URL: https://thegreeninstitute.in/assets/uploads/files/d55f0-discovery-of-n-benzo123triazol-1-yl-n-benzylacetam.pdf]
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  • 3-[(3-chloro-4-hydroxy-phenyl)methyl-[3-(5-methyl-1h-1,2,4-triazol-3-yl)-3-oxo-propanoyl]amino]-n,n-dimethyl-benzamide - PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/505165]
  • N-Phenylpropanamide - ChemBK. [URL: https://www.chembk.com/en/chem/N-Phenylpropanamide]
  • N-phenylbenzamide. [URL: https://chemdb.net/en/subst/N-phenylbenzamide/]
  • N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzamide | C14H12ClNO3 | CID 483833. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/483833]

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Foundational

A Predictive Technical Guide to N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: A Salicylanilide Derivative for Research and Drug Development

Abstract This technical guide provides a comprehensive overview of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, a salicylanilide derivative with significant potential in drug discovery. While specific experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, a salicylanilide derivative with significant potential in drug discovery. While specific experimental data for this molecule is not extensively available in current literature, this document leverages the well-established chemical and biological properties of the broader salicylanilide class to offer a predictive framework for its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel salicylanilide derivatives.

Introduction: The Salicylanilide Scaffold - A Privileged Structure in Medicinal Chemistry

Salicylanilides, characterized by a salicylic acid moiety linked to an aniline via an amide bond, represent a "privileged structure" in medicinal chemistry.[1] This core scaffold has given rise to a diverse array of compounds with a remarkable spectrum of biological activities, including anthelmintic, antimicrobial, and anticancer properties.[1][2] The versatility of the salicylanilide backbone allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide incorporates the key features of a salicylanilide with the addition of a 3-phenylpropanamide side chain, suggesting a unique profile of biological activity that warrants investigation.

This guide will provide a predictive analysis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, drawing upon the wealth of knowledge surrounding its parent class. We will propose a viable synthetic route, outline expected analytical characteristics, and explore its potential as a therapeutic agent by examining the established mechanisms of action of related compounds.

Proposed Synthesis and Characterization

While a specific, documented synthesis for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is not readily found in the literature, a logical and efficient synthetic pathway can be proposed based on established amide bond formation reactions.

Proposed Synthetic Protocol

The most direct route to synthesize N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide involves the acylation of 2-amino-4-chlorophenol with 3-phenylpropanoyl chloride.

Experimental Protocol: Synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

  • Preparation of 3-phenylpropanoyl chloride: To a solution of 3-phenylpropanoic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.[3] The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-phenylpropanoyl chloride, which can be used in the next step without further purification.

  • Amide Coupling: Dissolve 2-amino-4-chlorophenol (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.[4] Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of 3-phenylpropanoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, quench the reaction with water.

  • Extraction: Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[5]

Predicted Physicochemical Properties and Characterization

Based on its structure, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is expected to be a crystalline solid with limited solubility in water but good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₅H₁₄ClNO₂
Molecular Weight275.73 g/mol
LogP~3.5 - 4.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Expected Analytical Characterization Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 5-chloro-2-hydroxyphenyl and phenyl rings, as well as the aliphatic protons of the propanamide linker. The phenolic hydroxyl and amide protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the aromatic and aliphatic carbons, as well as the carbonyl carbon of the amide group.

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.

Predicted Biological Activities and Mechanisms of Action

The biological activities of salicylanilide derivatives are diverse and well-documented.[4][6] By extension, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is predicted to exhibit a range of therapeutic effects, primarily in the areas of oncology and infectious diseases.

Anticancer Potential: A Multi-targeted Approach

Salicylanilides have emerged as promising anticancer agents due to their ability to modulate multiple signaling pathways that are often dysregulated in cancer.[6]

A prominent mechanism of action for many salicylanilides is the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8] By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Inhibition EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream_Signaling ATP Binding Salicylanilide N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide Salicylanilide->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Multi_Pathway_Inhibition Salicylanilide N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide Wnt Wnt/β-catenin Pathway Salicylanilide->Wnt STAT3 STAT3 Pathway Salicylanilide->STAT3 NFkB NF-κB Pathway Salicylanilide->NFkB Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Wnt->Cancer_Hallmarks STAT3->Cancer_Hallmarks NFkB->Cancer_Hallmarks

Caption: Predicted multi-pathway inhibition by N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in cancer.

Antimicrobial Activity

Salicylanilides have a long history of use as antimicrobial agents. Their mechanism of action in bacteria and fungi often involves the disruption of cellular energy metabolism.

A primary antimicrobial mechanism of salicylanilides is the uncoupling of oxidative phosphorylation. By acting as protonophores, they dissipate the proton motive force across the mitochondrial or bacterial cell membrane, which is essential for ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death. [1]

Oxidative_Phosphorylation_Uncoupling Proton_Gradient Proton Gradient (Proton Motive Force) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Dissipation Proton Leak ATP_Production ATP Production ATP_Synthase->ATP_Production Salicylanilide N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide Salicylanilide->Proton_Gradient Dissipates

Caption: Predicted uncoupling of oxidative phosphorylation by N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide.

In Vitro Evaluation: A Roadmap for Investigation

To validate the predicted biological activities of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, a series of in vitro assays are recommended.

Anticancer Activity Screening

Experimental Protocol: In Vitro Anticancer Evaluation

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, melanoma) should be used. A non-cancerous cell line (e.g., normal human fibroblasts) should be included to assess selectivity.

  • Cytotoxicity Assay: The MTT or SRB assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the selected cell lines after 48-72 hours of treatment.

  • Mechanism of Action Studies:

    • Kinase Inhibition Assays: Commercially available kinase assay kits can be used to determine the IC₅₀ value against specific kinases like EGFR.

    • Western Blot Analysis: To investigate the effect on signaling pathways, western blotting can be performed to measure the levels of key phosphorylated and total proteins (e.g., p-EGFR, p-STAT3, β-catenin).

    • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry can be used to quantify apoptosis and necrosis.

Antimicrobial Activity Screening

Experimental Protocol: In Vitro Antimicrobial Evaluation

  • Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains should be used.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of the compound that inhibits visible growth, can be determined using the broth microdilution method according to CLSI guidelines.

  • Mechanism of Action Studies:

    • Membrane Potential Assays: Fluorescent dyes that are sensitive to membrane potential can be used to assess the compound's effect on the proton motive force.

    • ATP Production Assays: Commercially available kits can be used to measure intracellular ATP levels in treated versus untreated microbial cells.

Conclusion and Future Directions

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide represents a promising, yet underexplored, member of the salicylanilide family. Based on the extensive body of research on this chemical class, it is predicted to possess potent anticancer and antimicrobial activities through multiple mechanisms of action. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the experimental validation of these predictions to unlock the full therapeutic potential of this novel salicylanilide derivative. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding and development of salicylanilides as a versatile platform for drug discovery.

References

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  • Copp, J. N., et al. (2021). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 12(4), e01236-21. [Link]

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  • Li, X., et al. (2015). Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. Chemical biology & drug design, 85(3), 326–334. [Link]

  • Kráľová, K., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20598–20616. [Link]

  • Chavan, A. S., & Rathod, S. P. (2022). Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica, 14(12), 25-28. [Link]

  • Jorda, R., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Bioorganic & medicinal chemistry, 20(8), 2627–2634. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

This document provides a comprehensive framework for the in vitro characterization of the novel synthetic compound, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the in vitro characterization of the novel synthetic compound, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities. We will move beyond rote protocol recitation to explore the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to understanding the compound's biological activity.

The structure of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide incorporates a salicylanilide-like moiety and a phenylpropanamide backbone. Phenylpropanoids are a well-established class of plant secondary metabolites known for a wide range of biological activities, including anticancer effects[1]. Similarly, salicylanilide derivatives have demonstrated potential as antineoplastic agents[2]. This structural combination suggests a strong rationale for investigating its potential as a therapeutic agent, particularly in oncology.

Given the frequent involvement of aberrant signal transduction in cancer, this guide will focus on a hypothetical, yet plausible, mechanism of action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a key driver in numerous cancers, regulating genes involved in proliferation, survival, and angiogenesis, making it a prime target for therapeutic intervention[3][4][5]. This guide will therefore detail a logical workflow to systematically test this hypothesis, from initial cytotoxicity screening to deep mechanistic studies and analysis of downstream cellular consequences.

Part 1: Foundational Analysis: Compound Identity, Purity, and Physicochemical Profile

Before any biological assessment, the foundational step is to unequivocally confirm the identity, purity, and basic properties of the test compound. This is a non-negotiable quality control step to ensure that any observed biological effects are attributable to N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide and not to impurities or degradation products.

Physicochemical Data Summary

A summary of the key computed properties for the parent compound provides a baseline for experimental design, such as preparing stock solutions.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₂EvitaChem[6]
Molecular Weight 275.7 g/mol EvitaChem[6]
IUPAC Name N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamidePubChem
Experimental Workflow: Purity and Identity Verification

The following workflow ensures the integrity of the compound stock before its use in biological assays.

cluster_0 Compound Verification Workflow start Synthesized Compound N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide lcms LC-MS Analysis (Purity & Mass Confirmation) start->lcms nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr hplc Quantitative HPLC (Purity >95%?) nmr->hplc decision Purity Acceptable? hplc->decision pass Qualified for Biological Assays decision->pass Yes fail Reject Batch/ Re-purify decision->fail No

Caption: Workflow for compound identity and purity verification.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of a small molecule. By separating the compound from potential impurities based on its physicochemical properties (e.g., hydrophobicity), we can quantify its purity as a percentage of the total detected analytes.

Step-by-Step Protocol:

  • Preparation of Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solutions.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in a suitable solvent (e.g., DMSO or Acetonitrile). Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm and 280 nm).

  • Gradient Elution: Run a linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate the area under the peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥95% is typically required for in vitro screening.

Part 2: Primary Biological Evaluation: Cytotoxicity Profiling

The initial biological assessment aims to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. This is a critical filtering step to identify if the compound has any anti-proliferative activity and to determine the effective concentration range for subsequent mechanistic assays.

Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability[7].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: IC₅₀ Summary Table

The results from the primary screening should be summarized in a clear, comparative format.

Cell LineCancer TypePutative STAT3 StatusIC₅₀ (µM) of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide
MDA-MB-231Breast (Triple Negative)Constitutively ActiveHypothetical Value
HCT116ColorectalConstitutively ActiveHypothetical Value
A549LungIL-6 InducibleHypothetical Value
MCF-7Breast (ER+)Low/InactiveHypothetical Value

Part 3: Mechanistic Deep Dive: Interrogating the STAT3 Pathway

If the compound shows promising and selective cytotoxicity, particularly in cell lines with known STAT3 dependency, the next logical step is to investigate its effect on the STAT3 signaling pathway directly.

The STAT3 Signaling Cascade

The activation of STAT3 is a multi-step process, offering several points for therapeutic intervention. Understanding this pathway is key to designing experiments that can pinpoint the compound's specific mechanism of action.

cluster_1 STAT3 Signaling Pathway ligand Cytokine/Growth Factor (e.g., IL-6) receptor Receptor ligand->receptor 1. Binding jak JAK Kinase receptor->jak 2. Activation stat3 Inactive STAT3 Monomer jak->stat3 3. Phosphorylation pstat3 p-STAT3 (Tyr705) stat3->pstat3 dimer STAT3 Dimer pstat3->dimer 4. Dimerization (SH2 Domain) nucleus Nucleus dimer->nucleus 5. Nuclear Translocation dna DNA (Promoter Region) nucleus->dna 6. DNA Binding transcription Gene Transcription (c-myc, survivin) dna->transcription 7. Transcription cluster_2 STAT3 Mechanistic Investigation start Active Compound from Cytotoxicity Screen luciferase STAT3 Luciferase Reporter Assay (Inhibits Transcription?) start->luciferase western Western Blot for p-STAT3 (Inhibits Phosphorylation?) luciferase->western If Yes fp_assay Fluorescence Polarization (Blocks SH2 Dimerization?) western->fp_assay If Yes elisa DNA-Binding ELISA (Blocks DNA Binding?) fp_assay->elisa If No conclusion Identify Mechanism of Action fp_assay->conclusion If Yes elisa->conclusion

Caption: A logical flow for dissecting the mechanism of STAT3 inhibition.

Protocol: STAT3 Luciferase Reporter Assay

Rationale: This cell-based assay provides a functional readout of the entire STAT3 signaling pathway. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter. If the compound inhibits any upstream step in the pathway, the production of luciferase upon stimulation (e.g., with IL-6) will be reduced.[4][8]

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T or a relevant cancer cell line with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.

  • Treatment: Pre-treat the cells with various concentrations of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide for 1-2 hours.

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-stimulated controls.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Protocol: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Rationale: This is a direct, biophysical binding assay to determine if the compound physically interacts with the STAT3 SH2 domain, thereby preventing the protein-protein interaction required for dimerization. The assay measures the change in polarization of light emitted from a fluorescently labeled peptide that binds to the STAT3 SH2 domain. If the test compound displaces the peptide, the peptide will tumble more rapidly in solution, leading to a decrease in fluorescence polarization.[9]

Step-by-Step Protocol:

  • Reagents:

    • Recombinant human STAT3 protein.

    • Fluorescein-labeled phosphotyrosine peptide probe (e.g., 5-FAM-pYLPQTV-NH2).

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Assay Setup: In a 384-well black plate, add the recombinant STAT3 protein and the fluorescent peptide probe to the assay buffer.

  • Compound Addition: Add serial dilutions of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide to the wells. Include wells with no compound (high polarization control) and wells with no STAT3 protein (low polarization control).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular planes.

  • Data Analysis: Calculate the millipolarization (mP) values. Plot the mP values against the log of the compound concentration to determine the IC₅₀ for probe displacement.

Part 4: Cellular Consequences of Target Engagement

Confirming that the compound inhibits STAT3 is only part of the story. It is crucial to demonstrate that this inhibition leads to the desired downstream biological effects, such as the suppression of cancer-promoting genes and the induction of cell death.

Analysis of Downstream Target Gene Expression

Rationale: If N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide inhibits STAT3, the expression of genes regulated by STAT3 should decrease. Key examples include the anti-apoptotic protein Survivin and the oncogene c-Myc.[8] This can be measured at both the mRNA (RT-qPCR) and protein (Western Blot) levels.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Rationale: Many STAT3 inhibitors induce apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat a cancer cell line (e.g., MDA-MB-231) in a 6-well plate with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Conclusion and Strategic Outlook

This guide has outlined a rigorous, multi-faceted in vitro strategy to characterize N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. By progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies, researchers can build a comprehensive data package. This workflow is designed to not only determine the compound's efficacy but also to elucidate its precise mechanism of action, a critical step in modern drug development. Positive and coherent results from this cascade of assays would provide a strong rationale for advancing the compound into more complex preclinical models, including in vivo efficacy and safety studies.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating the Anti-Cancer Efficacy of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in Cancer Cell Lines

Introduction: The Rationale for Investigating Novel Phenylpropanamide Derivatives The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research.[1] The structural motif of N-(hydroxyphenyl) ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Phenylpropanamide Derivatives

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research.[1] The structural motif of N-(hydroxyphenyl) amides and related structures has garnered significant interest due to the diverse biological activities exhibited by compounds sharing this scaffold. Several derivatives have been shown to induce apoptosis, cell cycle arrest, and other anti-proliferative effects in various cancer cell lines.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in-vitro evaluation of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide , a novel compound for which extensive public data is not yet available. As such, we will proceed with the foundational assays required to characterize its potential as an anti-cancer agent. The protocols herein are designed to be self-validating systems, providing a robust framework for determining the compound's cytotoxic and cytostatic effects, and for beginning to elucidate its mechanism of action. We will focus on three core assays:

  • Cell Viability (MTT Assay): To determine the effective concentration range and calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Analysis (Annexin V/PI Staining): To quantify the compound's ability to induce programmed cell death.

  • Cell Cycle Analysis (Propidium Iodide Staining): To determine if the compound halts cell cycle progression at specific checkpoints.

Postulated Mechanism of Action: A Hypothesis for Investigation

Based on the activity of structurally related N-(hydroxyphenyl) derivatives, we can hypothesize a potential mechanism of action for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide that warrants investigation. Many such compounds exert their effects by inducing cellular stress, leading to the activation of intrinsic apoptotic pathways.[3][5] A plausible signaling cascade initiated by the compound could involve the upregulation of tumor suppressor proteins like p53, which in turn modulates the expression of Bcl-2 family proteins to favor apoptosis. This ultimately leads to the activation of the caspase cascade, the executioners of cell death.

Hypothesized_Signaling_Pathway Compound N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide CellularStress Cellular Stress (e.g., ROS Generation) Compound->CellularStress p53 p53 Activation CellularStress->p53 Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway for the induction of apoptosis.

Experimental Workflow: A Systematic Approach

A logical and structured workflow is critical for generating reproducible and reliable data. The process begins with determining the cytotoxic concentration range of the compound, followed by more detailed mechanistic assays performed at a validated, effective concentration (e.g., the IC50 value).

Experimental_Workflow Start Start: Select Cancer Cell Lines Prep Prepare Compound Stock Solution Start->Prep MTT Assay 1: Cell Viability (MTT) (Dose-Response Curve) Prep->MTT IC50 Data Analysis: Calculate IC50 Value MTT->IC50 Apoptosis Assay 2: Apoptosis (Annexin V/PI Staining) IC50->Apoptosis  Treat cells at IC50 CellCycle Assay 3: Cell Cycle (PI Staining) IC50->CellCycle  Treat cells at IC50 Analysis Data Interpretation & Mechanism Hypothesis Apoptosis->Analysis CellCycle->Analysis

Caption: Systematic workflow for evaluating a novel anti-cancer compound.

Data Presentation: Summarizing Efficacy

For clear interpretation and comparison, quantitative data should be summarized in a tabular format. The following table provides a template for presenting hypothetical IC50 values across different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeHypothetical IC50 of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (µM)
MCF-7 Breast Adenocarcinoma18.5
A549 Lung Carcinoma25.2
HCT116 Colorectal Carcinoma12.8
PC-3 Prostate Adenocarcinoma31.0

Detailed Experimental Protocols

Compound Preparation and Storage

The accuracy of all subsequent experiments depends on the correct preparation of the compound stock solution.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution.[6]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate complete cell culture medium. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]

Protocol 1: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • 96-well plates

    • N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][10]

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[11][12]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[12][13]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12]

    • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[14][15] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, marking late apoptotic and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cells and compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

    • Cold Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates. After 24 hours, treat the cells with the compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both floating cells from the medium and adherent cells (detached using trypsin-EDTA). Combine all cells and centrifuge at 300-500 x g for 5 minutes.[12][15]

    • Washing: Wash the cells twice with cold PBS, centrifuging between washes.[14]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11][16]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

  • Materials:

    • 6-well plates

    • Cancer cells and compound

    • Ice-cold 70% Ethanol

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[18][19]

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells and treat with the compound at its IC50 concentration as described for the apoptosis assay.

    • Harvesting: Harvest cells as previously described and wash once with PBS.

    • Fixation: Resuspend the cell pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][19][20] Fix for at least 30 minutes on ice or store at -20°C overnight.[12][20]

    • Washing: Centrifuge the fixed cells (a higher speed may be required) and discard the ethanol.[17][19] Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

    • Analysis: Analyze the samples by flow cytometry. Use the appropriate settings to gate out doublets and acquire data for at least 10,000 single-cell events.[18] The DNA content histogram will reveal the percentage of cells in each phase of the cell cycle.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • Lunenfeld-Tanenbaum Research Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Massachusetts Chan Medical School. The Annexin V Apoptosis Assay. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Google Books. Novel Anticancer Drug Protocols.
  • National Center for Biotechnology Information. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • PubMed. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. [Link]

  • PubMed. N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. [Link]

  • PubMed. Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells. [Link]

  • PubMed. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Welcome to the technical support center for the synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: Why is my yield of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide consistently low?

Low yields in this synthesis are common and typically stem from one of several competing reactions or suboptimal conditions. The primary starting materials are 2-amino-4-chlorophenol, which has two nucleophilic sites (the amine and the hydroxyl group), and an activated form of 3-phenylpropanoic acid.

Potential Cause 1: Competing O-Acylation

The most significant side reaction is the acylation of the hydroxyl group to form an ester, N-(5-chloro-2-acetyloxyphenyl)-3-phenylpropanamide. While the amine is generally more nucleophilic than the hydroxyl group, O-acylation can become significant under certain conditions, consuming your starting material and generating impurities.

  • Explanation: The reaction is a nucleophilic acyl substitution. Both the -NH₂ and -OH groups on 2-amino-4-chlorophenol can act as nucleophiles. The desired pathway is N-acylation, but O-acylation can occur concurrently.

  • Solution:

    • Temperature Control: Run the reaction at a lower temperature (0-5 °C). N-acylation is generally less sensitive to temperature changes than O-acylation. This kinetic control favors the desired amide product.

    • pH and Base Selection: The choice and amount of base are critical. Using a biphasic system, known as Schotten-Baumann conditions, is highly recommended.[1][2] This typically involves an organic solvent (like DCM or diethyl ether) and an aqueous base (like NaOH or NaHCO₃). The amine is more soluble and reactive in the organic phase, while the phenoxide anion (formed by deprotonating the hydroxyl group) has higher concentration in the aqueous phase, minimizing its reaction with the acyl chloride in the organic phase.[2]

Potential Cause 2: Hydrolysis of the Acylating Agent

If you are using 3-phenylpropanoyl chloride, it is highly reactive and susceptible to hydrolysis by water or excess hydroxide, converting it back to 3-phenylpropanoic acid.

  • Explanation: Acyl chlorides are potent electrophiles that readily react with any available nucleophile, including water.[3] This is a non-productive pathway that consumes the acylating agent.

  • Solution:

    • Slow Addition: Add the 3-phenylpropanoyl chloride dropwise to the cooled reaction mixture containing the aminophenol. This keeps the instantaneous concentration of the acyl chloride low, favoring reaction with the amine over hydrolysis.

    • Aprotic Conditions: If hydrolysis is a major issue, consider switching to a strictly anhydrous aprotic solvent (e.g., dry THF, DCM) and using a non-aqueous base like triethylamine (TEA) or pyridine.[4] This eliminates water from the reaction medium.

Potential Cause 3: Amine Protonation

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] This acid will protonate the starting amine, forming an ammonium salt which is no longer nucleophilic and cannot react.

  • Explanation: The lone pair on the amine's nitrogen is essential for its nucleophilic attack on the acyl chloride. Protonation of this amine renders it inactive.

  • Solution:

    • Use Excess Base: Always use at least two equivalents of base. One equivalent is required to neutralize the HCl byproduct, and the second equivalent ensures the starting amine remains deprotonated and nucleophilic.[5]

ProblemPotential CauseRecommended Solution
Low Yield Competing O-acylation (ester formation)Lower reaction temperature (0-5 °C); Use biphasic Schotten-Baumann conditions.[1][6]
Hydrolysis of 3-phenylpropanoyl chlorideAdd acyl chloride slowly; Consider anhydrous solvent and non-aqueous base (e.g., TEA).[4]
Protonation of starting amineUse at least two equivalents of base to neutralize byproduct HCl and maintain amine nucleophilicity.[1][5]
Question 2: I see multiple spots on my TLC plate after the reaction. What are these impurities and how do I remove them?

The presence of multiple spots indicates a mixture of starting materials, the desired product, and side products.

Identifying the Impurities:

  • Spot 1 (Highest Rf): Often the O-acylated ester byproduct. It is typically less polar than the desired product due to the masking of the free hydroxyl group.

  • Spot 2 (Intermediate Rf): Your desired product, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. The free hydroxyl group makes it more polar than the ester byproduct.

  • Spot 3 (Lowest Rf): Unreacted 2-amino-4-chlorophenol. The presence of both a hydroxyl and an amino group makes it highly polar.

  • Spot 4 (Variable Rf): Unreacted 3-phenylpropanoic acid (if your acyl chloride hydrolyzed). Its polarity will depend on the solvent system.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first line of defense.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and any organic base used.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-phenylpropanoic acid.

    • Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: This is the most effective method for purifying the solid product from minor impurities.[7]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.[7] You must determine the optimal solvent system empirically.

  • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the components based on their polarity.

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase A Dissolve 2-amino-4-chlorophenol and base in solvent B Cool to 0-5 °C A->B C Slowly add 3-phenylpropanoyl chloride B->C D Stir for 2-4 hours, monitoring by TLC C->D E Quench reaction with water D->E F Separate organic layer E->F G Wash with dilute HCl F->G H Wash with NaHCO₃ solution G->H I Wash with brine, dry over Na₂SO₄ H->I J Evaporate solvent I->J K Crude Solid Product J->K L Recrystallize from suitable solvent system K->L N Column Chromatography (if necessary) K->N if impurities persist M Pure N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide L->M N->M

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[3]

G Competing Reaction Pathways cluster_products reactants 2-Amino-4-chlorophenol + 3-Phenylpropanoyl Chloride N_acylation N-Acylation (Desired) N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide reactants:f0->N_acylation Amine Attack (More Nucleophilic) Favored at low temp O_acylation O-Acylation (Side Product) Ester Impurity reactants:f0->O_acylation Hydroxyl Attack (Requires deprotonation) Becomes competitive at higher temp/pH

Caption: Desired N-acylation vs. side reaction O-acylation.

Why are Schotten-Baumann conditions recommended?

Schotten-Baumann conditions refer to performing an acylation in a two-phase system of water and an immiscible organic solvent with an added base.[1] This method is particularly advantageous for this synthesis for three reasons:

  • Neutralizes Acid: It effectively neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine starting material.[1]

  • Minimizes Hydrolysis: It keeps the concentration of the acyl chloride in the aqueous phase low, reducing the rate of its hydrolysis.

  • Enhances Selectivity: It can improve the selectivity for N-acylation over O-acylation, as described in the troubleshooting guide.

Are there alternative methods to using an acyl chloride?

Yes. If handling a reactive acyl chloride is problematic, you can use 3-phenylpropanoic acid directly with a coupling agent . This is a common strategy in peptide synthesis.[4]

  • Mechanism: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[2][4] This intermediate is then readily attacked by the amine to form the amide.

  • Advantages: The reaction conditions are typically very mild, and the starting carboxylic acid is more stable and easier to handle than the corresponding acyl chloride.[2]

  • Disadvantages: Coupling agents can be expensive, and byproducts (like dicyclohexylurea, DCU) can sometimes be difficult to remove.

What is a standard experimental protocol for this synthesis?

The following is a representative protocol based on the Schotten-Baumann method. Researchers should optimize stoichiometry and conditions based on their specific setup.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorophenol (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of aminophenol). Add an aqueous solution of sodium bicarbonate (2.5 eq, saturated solution).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is between 0-5 °C.

  • Acylation: Dissolve 3-phenylpropanoyl chloride (1.1 eq) in a small amount of DCM. Add this solution to the stirring biphasic mixture dropwise via an addition funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.[7]

References

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Chemguide. (n.d.). the preparation of amides. Available at: [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Available at: [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Optimization

Technical Support Center: Optimizing Dosage of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide for Cell Culture

Disclaimer: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is a compound with limited information in public scientific literature. This guide provides a comprehensive framework based on established principles for optim...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is a compound with limited information in public scientific literature. This guide provides a comprehensive framework based on established principles for optimizing the dosage of novel small molecules in cell culture. The provided protocols and troubleshooting advice are intended as a starting point for your research.

Introduction

The successful integration of a novel small molecule, such as N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, into cell culture experiments is critically dependent on the careful determination of its optimal dosage. This process involves more than simply adding the compound to your cells; it requires a systematic approach to ensure solubility, assess cytotoxicity, and identify a concentration that elicits the desired biological response without confounding off-target effects.

This technical support center is designed to guide researchers, scientists, and drug development professionals through the essential steps of optimizing the dosage of a new chemical entity. By following the principles of good cell culture practice and employing a logical, stepwise experimental approach, you can generate reliable and reproducible data.[1]

Section 1: Frequently Asked Questions (FAQs) - Initial Compound Handling and Preparation

This section addresses the foundational steps of working with a new small molecule. Proper handling and preparation are paramount to the success of your experiments.

Q1: How do I determine the solubility of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide?

A1: Assessing the solubility of a new compound is the critical first step.[2] Start by attempting to dissolve a small, known amount of the compound in a common, cell culture-compatible solvent, such as dimethyl sulfoxide (DMSO).[3] A visual inspection for turbidity or particulates can provide a preliminary assessment.[4] For a more quantitative measure, a kinetic solubility assay can be performed.[2] It is crucial to test the solubility not only in the pure solvent but also upon dilution into your complete cell culture medium, as components in the medium can affect solubility.[4][5]

Q2: What is the best way to prepare a stock solution?

A2: Once you have determined a suitable solvent, you can prepare a high-concentration stock solution.[6][7] This practice reduces repetitive weighing of small, potentially inaccurate amounts of the compound and minimizes the risk of error.[6] Stock solutions are typically made at 100x to 1000x the final desired concentration.[6] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the chosen solvent.[7] Always use sterile, high-purity solvents and store the stock solution under appropriate conditions (e.g., protected from light, at -20°C) to maintain its stability.[6]

Q3: What is the maximum concentration of solvent (e.g., DMSO) that is safe for my cells?

A3: The solvent used to dissolve your compound can be toxic to cells at certain concentrations. For DMSO, a final concentration of 0.1% in the cell culture medium is generally considered safe for most cell lines, though it is always best to determine the tolerance of your specific cell line.[7] To do this, you should always include a "vehicle control" in your experiments. This control consists of cells treated with the same volume of solvent as the cells receiving the highest concentration of your compound.[8]

Table 1: Recommended Maximum Final Concentrations of Common Solvents in Cell Culture
SolventRecommended Maximum Final Concentration
Dimethyl sulfoxide (DMSO)≤ 0.1%
Ethanol≤ 0.1%
Methanol≤ 0.1%

Note: These are general guidelines. It is highly recommended to perform a solvent toxicity test for your specific cell line.

Section 2: Troubleshooting Guide - Experimental Design and Execution

This section provides answers to common problems encountered during the process of determining the optimal dosage of a new compound.

Initial Dose-Ranging and Cytotoxicity

Q4: I'm not sure what concentration range to test for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. Where should I start?

A4: When working with a novel compound with no prior data, it's best to start with a broad concentration range. A common approach is to perform a 9-point dose-response assay with concentrations spanning from 1 nM to 10 µM, using half-log10 steps.[9] This wide range increases the likelihood of identifying the active concentration window.[9][10]

Q5: How do I determine if the compound is toxic to my cells?

A5: A cytotoxicity assay is essential to determine the concentration at which the compound negatively impacts cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Living cells with active metabolism convert the yellow MTT substrate into a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.[14]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][15]

  • Compound Treatment: Prepare serial dilutions of your compound in complete cell culture medium and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your intended experiment (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1 to 4 hours at 37°C.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][15]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][15]

Dose-Response Experimentation

Q6: I've determined the cytotoxic concentration range. How do I design an experiment to find the optimal effective dose?

A6: The goal of a dose-response experiment is to identify the concentration of the compound that produces the desired biological effect. For a robust dose-response curve, you should test at least 5 different concentrations that span the range of the phenotypic response.[16] It's also recommended to have at least three technical replicates for each concentration.[16] The concentrations should be more narrowly spaced around the responsive range you identified in your initial dose-ranging study.[9][17]

Visualization: General Workflow for Optimizing a New Small Molecule Dosage

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Refined Dose-Response & Validation A Determine Solubility in Solvent & Media B Prepare High-Concentration Stock Solution A->B C Broad Range Dose-Response (e.g., 1 nM - 10 µM) B->C D Assess Cytotoxicity (e.g., MTT Assay) C->D E Narrow Dose-Response Around Active Range D->E Identify Non-Toxic Range F Determine EC50/IC50 E->F G Validate with Functional Assays F->G H Confirm with Replicates & Controls G->H

Caption: Workflow for Novel Compound Dosage Optimization.

Troubleshooting Common Issues

Q7: My compound is precipitating in the cell culture medium. What should I do?

A7: Compound precipitation can be a significant issue, as it changes the effective concentration of the compound. Here are some troubleshooting steps:

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not too high.[8]

  • Stepwise Dilution: Dilute your stock solution in a stepwise manner rather than a single large dilution, as a rapid change in concentration can cause precipitation.[8]

  • Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes cause precipitation. Try pre-warming your stock solution slightly or adding it to medium at room temperature before warming the final solution to 37°C.

  • Re-evaluate Solubility: The components of your specific cell culture medium, especially serum, can affect the solubility of your compound. You may need to re-assess the solubility in your complete medium.[18]

Q8: I'm not seeing any biological effect, even at high concentrations. What could be the problem?

A8: A lack of a biological effect can be due to several factors:

  • Compound Inactivity: The compound may not be active in your specific cell model or for the endpoint you are measuring.

  • Compound Degradation: The compound may be unstable in the cell culture medium over the duration of your experiment. Consider performing a stability test of the compound in your medium.[5]

  • Incorrect Endpoint: The biological endpoint you are measuring may not be the primary target of the compound. Consider exploring other potential mechanisms of action.

  • Cell Line Authentication: Ensure that your cell line is what you think it is. Misidentified or cross-contaminated cell lines are a common source of irreproducible results.[19][20] It's good practice to have your cell lines authenticated.[1][21]

Q9: I'm seeing high variability between my replicates. How can I improve the reproducibility of my experiments?

A9: High variability can obscure real biological effects. To improve reproducibility:

  • Consistent Cell Seeding: Ensure that you are seeding the same number of cells in each well.[10]

  • Thorough Mixing: Make sure your compound is thoroughly mixed in the medium before adding it to the cells.

  • Minimize Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. If possible, avoid using the outermost wells.[16]

  • Standardized Protocols: Use a consistent and well-documented protocol for all steps of the experiment.[10]

Visualization: Troubleshooting Decision Tree

Caption: Decision Tree for Common Experimental Issues.

Conclusion

Optimizing the dosage of a novel compound like N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is a foundational step for any cell-based research. By systematically addressing solubility, cytotoxicity, and dose-response, researchers can establish a robust experimental framework. This guide provides the necessary questions, answers, and troubleshooting strategies to navigate this process effectively, ensuring the generation of high-quality, reproducible data that will advance your scientific inquiries.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • YouTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Designing drug response experiments and quantifying their results. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • eScholarship. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]

  • (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Retrieved from [Link]

  • Charles River. (2022, January 11). It's All About the Dose – How to Link In Vitro and In Vivo. Retrieved from [Link]

  • BioPharm International. (2026, January 27). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. Retrieved from [Link]

  • National Institutes of Health. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Atlantis Bioscience. (2024, October 23). Steps to Validate a New Cell Line for Research Use. Retrieved from [Link]

  • (n.d.). Applying good cell culture practice to novel systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide Degradation Pathways

Welcome to the technical support center for the degradation pathway analysis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the degradation pathway analysis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Our goal is to equip you with the foundational knowledge and practical solutions necessary to confidently investigate the stability and degradation of this compound.

I. Predicted Degradation Profile of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Based on the chemical structure of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, which features an amide linkage, a substituted phenol ring, and a phenyl group, several degradation pathways can be anticipated under forced degradation conditions. Understanding these potential pathways is crucial for designing robust analytical methods and for the targeted identification of degradation products.

The primary sites susceptible to degradation are the amide bond and the phenolic ring.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 5-chloro-2-aminophenol and 3-phenylpropanoic acid.[1][2][3][4] The rate of hydrolysis is typically accelerated by heat.[2][3]

  • Oxidation: The electron-rich phenolic ring is prone to oxidation, potentially leading to the formation of quinone-type structures or hydroxylated byproducts.[5][6][7][8] The presence of the hydroxyl group activates the ring, making it more susceptible to oxidative degradation.[8]

  • Photodegradation: Aromatic systems can undergo photochemical reactions upon exposure to UV or visible light.[9][10][11][12] This could lead to rearrangements, cleavage of bonds, or the formation of phenolic coupling products.

The following diagram illustrates the predicted primary degradation pathways for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide.

Degradation Pathway of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation parent N-(5-chloro-2-hydroxyphenyl)- 3-phenylpropanamide hydrolysis_product1 5-chloro-2-aminophenol parent->hydrolysis_product1 Amide Hydrolysis (Acid/Base) hydrolysis_product2 3-phenylpropanoic acid parent->hydrolysis_product2 Amide Hydrolysis (Acid/Base) oxidation_product Quinone-type Structures / Hydroxylated Derivatives parent->oxidation_product Oxidation photo_product Rearrangement / Cleavage Products parent->photo_product Photolysis Unknown_Peak_Identification_Workflow start Unknown Peak Observed in HPLC check_blank Inject a Blank (Mobile Phase/Solvent) start->check_blank is_ghost_peak Is the peak present in the blank? check_blank->is_ghost_peak ghost_peak Ghost Peak: Investigate source (e.g., contaminated solvent, carryover) is_ghost_peak->ghost_peak Yes not_ghost_peak Peak is Sample-Related is_ghost_peak->not_ghost_peak No lc_ms Perform LC-MS Analysis not_ghost_peak->lc_ms get_mw Determine Molecular Weight (MW) lc_ms->get_mw ms_ms Perform MS/MS Fragmentation get_mw->ms_ms propose_structure Propose Potential Structures based on MW and Fragmentation Pattern ms_ms->propose_structure nmr Isolate and Perform NMR Spectroscopy propose_structure->nmr confirm_structure Confirm Structure nmr->confirm_structure

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced guidance on enhancing the selectivity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced guidance on enhancing the selectivity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during your research.

Our mission is to empower you with the scientific rationale and practical methodologies necessary to optimize your experimental outcomes. The information presented here is grounded in established medicinal chemistry principles and aims to facilitate the rational design of more selective and effective compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when working to improve the selectivity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide.

Q1: What are the primary drivers for enhancing the selectivity of a compound like N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide?

A1: The primary motivation for enhancing selectivity is to minimize off-target effects and reduce potential toxicity.[1][2][3] By improving the compound's ability to interact with the intended biological target over other unintended molecules, we can increase its therapeutic index. A highly selective compound is more likely to exhibit a favorable safety profile and demonstrate greater efficacy in preclinical and clinical studies.[1][2][3]

Q2: What are the key structural features of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide that can be modified to improve selectivity?

A2: The core structure of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide presents several opportunities for modification. These include:

  • The Phenylpropanamide Moiety: Alterations to the phenyl ring, such as introducing different substituents or changing their position, can influence interactions with the target's binding pocket.

  • The 5-chloro-2-hydroxyphenyl Group: The chloro and hydroxyl groups are critical for binding. Modifications here, such as shifting their positions or replacing them with bioisosteres, can fine-tune binding affinity and selectivity.[4][5][6][7][8]

  • The Amide Linker: The amide bond provides structural rigidity and hydrogen bonding opportunities. Exploring different linker types or lengths can alter the compound's conformation and how it fits within the target's active site.

Q3: What initial steps should I take to assess the current selectivity profile of my compound?

A3: A comprehensive selectivity profile begins with identifying potential off-targets. This can be achieved through computational methods like pharmacophore modeling and database screening.[9][10][11][12][13] Subsequently, in vitro assays should be conducted to quantify the compound's activity against the primary target and a panel of relevant off-targets. This panel should include proteins that are structurally related to the primary target or known to be affected by similar chemical scaffolds.

Q4: How can computational tools guide the process of enhancing selectivity?

A4: Computational modeling is an invaluable tool in modern drug discovery.[14] Techniques such as molecular docking and pharmacophore modeling can predict how structural modifications will affect binding to both the target and off-target proteins.[9][10][11][12][13] This in silico analysis allows for the prioritization of synthetic efforts on compounds most likely to exhibit improved selectivity, saving time and resources.

Section 2: Troubleshooting Guides

This section provides a problem-solution framework for common experimental challenges encountered when attempting to enhance the selectivity of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide.

Issue 1: High Affinity for the Primary Target but Poor Selectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Shared Binding Site Features 1. Conduct a thorough structural analysis of the primary target and key off-targets to identify differences in their binding pockets. 2. Design modifications that exploit these differences. For example, introduce a bulky group that creates a steric clash with the off-target but is accommodated by the primary target.[1][15] 3. Utilize computational docking to virtually screen these modifications before synthesis.Selectivity can be achieved by designing ligands that capitalize on even subtle differences in the shape and electrostatic properties of binding sites.[1][15] Introducing steric hindrance for off-targets is a classic and effective strategy.[1][15]
Unfavorable Physicochemical Properties 1. Analyze the compound's lipophilicity (LogP) and solubility. 2. Introduce polar functional groups or modify existing ones to reduce excessive lipophilicity, which can lead to non-specific binding. 3. Consider bioisosteric replacements to modulate these properties without sacrificing affinity for the primary target.[4][5][6][7][8]High lipophilicity often correlates with promiscuous binding to various proteins and membranes. Optimizing the hydrophilic-lipophilic balance is crucial for improving selectivity and overall drug-like properties.[6]
Issue 2: Synthetic Modifications Lead to Loss of Potency
Potential Cause Troubleshooting Steps Scientific Rationale
Disruption of Key Binding Interactions 1. Re-examine the structure-activity relationship (SAR) data to understand which interactions are critical for potency.[16] 2. Use molecular modeling to visualize how the modification alters the compound's binding mode. 3. Design new modifications that preserve essential interactions while still aiming to improve selectivity. This may involve more subtle changes or exploring different vectors for modification.Potency is directly linked to the strength and number of favorable interactions between the ligand and the target. Any modification that disrupts a key hydrogen bond, hydrophobic interaction, or electrostatic interaction is likely to reduce affinity.[16]
Unfavorable Conformational Changes 1. Perform conformational analysis of the modified compound using computational methods. 2. Introduce conformational constraints , such as ring systems or double bonds, to lock the molecule in a more active conformation. 3. Synthesize and test a series of analogs with varying degrees of flexibility to identify the optimal balance.The three-dimensional shape of a molecule is critical for its biological activity. Modifications can introduce unwanted flexibility or favor an inactive conformation. Restricting conformational freedom can pre-organize the ligand for optimal binding.
Issue 3: Difficulty in Synthesizing Designed Analogs
Potential Cause Troubleshooting Steps Scientific Rationale
Steric Hindrance or Unreactive Functional Groups 1. Consult synthetic organic chemistry literature for alternative reaction pathways to overcome the synthetic hurdle.[17] 2. Consider using more reactive starting materials or different coupling reagents. 3. Protecting group strategies may be necessary to mask reactive sites and allow the desired transformation to occur.The feasibility of a synthetic route can be impacted by the electronic and steric properties of the reactants. Exploring alternative synthetic strategies is a standard part of medicinal chemistry.[14][18][19][20]
Low Reaction Yields 1. Optimize reaction conditions , including temperature, solvent, and reaction time.[21] 2. Purify all reagents and solvents to remove any impurities that may be inhibiting the reaction.[22] 3. Employ a different catalyst or stoichiometric amounts of reagents.Reaction optimization is an empirical process that often requires systematic variation of parameters to achieve the desired outcome.[23] Impurities can have a significant negative impact on reaction efficiency.[22]

Section 3: Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual representations of important concepts to guide your research.

Protocol 1: Bioisosteric Replacement of the 5-Chloro Substituent

Objective: To explore the impact of replacing the chloro group with other bioisosteres on selectivity.

Materials:

  • N-(2-hydroxy-5-aminophenyl)-3-phenylpropanamide (starting material)

  • Various sulfonyl chlorides (e.g., methanesulfonyl chloride, trifluoromethanesulfonyl chloride)

  • Various acyl chlorides (e.g., acetyl chloride, cyclopropanecarbonyl chloride)

  • Appropriate solvents (e.g., dichloromethane, pyridine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Starting Material Synthesis: Synthesize N-(2-hydroxy-5-aminophenyl)-3-phenylpropanamide from a suitable precursor.

  • Sulfonamide Formation:

    • Dissolve N-(2-hydroxy-5-aminophenyl)-3-phenylpropanamide in a suitable solvent like pyridine.

    • Cool the solution to 0°C.

    • Slowly add the desired sulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the product by column chromatography.

  • Amide Formation:

    • Follow a similar procedure as for sulfonamide formation, but use the desired acyl chloride instead of a sulfonyl chloride.

  • Characterization: Confirm the structure of all new compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Biological Evaluation: Test the new analogs in the primary target and off-target assays to determine their potency and selectivity.

Diagram 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the iterative process of using SAR to guide lead optimization.

SAR_Logic_Flow Start Initial Hit Compound N-(5-chloro-2-hydroxyphenyl) -3-phenylpropanamide Synthesize Synthesize Analogs (e.g., Bioisosteric Replacement) Start->Synthesize Test In Vitro Screening (Target & Off-Targets) Synthesize->Test Analyze Analyze SAR Data (Potency & Selectivity) Test->Analyze Decision Decision Point Analyze->Decision Decision->Synthesize Refine Design Optimize Further Optimization Decision->Optimize Promising Lead Stop Candidate Selected Decision->Stop Goals Met Optimize->Synthesize

Caption: Key pharmacophoric features for receptor binding.

Section 4: Concluding Remarks

Enhancing the selectivity of a lead compound is a critical and often challenging aspect of drug discovery. [1][2][3]The strategies and protocols outlined in this technical support center provide a rational and systematic approach to addressing this challenge. By combining thoughtful medicinal chemistry design, computational modeling, and rigorous biological evaluation, researchers can significantly improve the selectivity profile of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide and related compounds.

We encourage you to utilize this guide as a resource to troubleshoot your experiments, refine your hypotheses, and ultimately accelerate your research toward the development of safer and more effective therapeutic agents.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2025). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Google Scholar.
  • Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 1-45. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. National Center for Biotechnology Information. [Link]

  • Fraunhofer ITMP. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. PubMed. [Link]

  • Fraunhofer ITMP. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. ACS Omega. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • Michigan Technological University. (n.d.). What is Medicinal Chemistry?. Retrieved February 15, 2026, from [Link]

  • Sabe, V. T., & Ntenti, S. T. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 682. [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • Indeed. (2025). How To Become a Medicinal Chemist (Plus Salary and Skills). Retrieved February 15, 2026, from [Link]

  • Kaserer, T., Temml, V., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Northeastern University. (2024). What Is Medicinal Chemistry?. Retrieved February 15, 2026, from [Link]

  • Prospects.ac.uk. (n.d.). Medicinal chemist job profile. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022). Seeking clarifications on the responsibilities of a Medicinal Chemist. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 15, 2026, from [Link]

  • Rojas, S. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Closantel vs. N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

This guide provides an in-depth technical comparison between Closantel , a benchmark salicylanilide anthelmintic/uncoupler, and N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (herein referred to as Compound X ), a stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Closantel , a benchmark salicylanilide anthelmintic/uncoupler, and N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (herein referred to as Compound X ), a structural analog often utilized in Structure-Activity Relationship (SAR) studies or as a chemical fragment.

Executive Summary
  • Closantel is a high-efficacy, lipophilic salicylanilide that acts as a potent proton ionophore (uncoupler) and chitinase inhibitor. It is the clinical gold standard for treating Fasciola hepatica (liver fluke) and Haemonchus contortus.

  • Compound X represents a "reverse-amide" or simplified analog lacking the critical salicylate pharmacophore and the lipophilic tail required for membrane insertion and proton shuttling.

Structural & Physicochemical Comparison

The efficacy difference stems directly from the chemical structure. Closantel is designed to embed in mitochondrial membranes; Compound X lacks the necessary lipophilicity and acidity.

FeatureClosantel (Benchmark)Compound X (Analog)Impact on Efficacy
Core Scaffold Salicylanilide (2-hydroxybenzamide)Phenylpropanamide (Anilide of hydrocinnamic acid)Closantel's core enables intramolecular H-bonding.
Proton Source Phenolic -OH on Acid side (Salicylic)Phenolic -OH on Amine side (Aniline)Salicyl-OH (pKa ~6-7) is essential for proton shuttling. Aniline-OH (pKa ~10) is too weak.
Lipophilicity (LogP) > 7.0 (High)~ 3.2 (Moderate)High LogP is required for membrane insertion.
Halogenation 2 Iodine, 2 Chlorine1 ChlorineIodines increase acidity and lipophilicity; Cl alone is insufficient.
Key Pharmacophore Protonophore Motif : Intramolecular H-bond between OH and C=O stabilizes the anion.Flexible Linker : The propyl chain allows conformational freedom, disrupting the rigid binding required for targets like Chitinase.
Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 Closantel (Active) cluster_1 Compound X (Inactive/Weak) C_Core Salicylanilide Core (Rigid, Planar) C_Tail Tail: Hydrophobic Chlorophenyl (Membrane Anchor) C_Core->C_Tail Lipophilic Extension C_Acid Acid Side: 3,5-Diiodo-Salicylic (pKa ~6.5, Proton Donor) C_Acid->C_Core Intramolecular H-Bond X_Amine Amine Side: 2-OH-5-Cl-Aniline (pKa ~10, Weak Acid) C_Acid->X_Amine Pharmacophore Loss X_Core Phenylpropanamide Core (Flexible Linker) X_Tail Tail: Phenyl Ring (Low Lipophilicity) X_Core->X_Tail Flexible Propyl Chain X_Amine->X_Core No H-Bond Stabilization caption Fig 1. Structural comparison highlighting the loss of the protonophore motif in Compound X.

Mechanistic Efficacy Analysis
Mechanism 1: Mitochondrial Uncoupling (Primary Mode of Action)

Closantel acts as a protonophore, shuttling protons across the inner mitochondrial membrane (IMM), collapsing the proton motive force (PMF), and uncoupling oxidative phosphorylation.

  • Closantel : The phenolic hydroxyl group (pKa ~6.5) deprotonates in the matrix (alkaline) and protonates in the intermembrane space (acidic). The negative charge is delocalized over the amide and iodine rings, allowing the anion to cross the lipid bilayer.

  • Compound X : The phenolic hydroxyl is on the aniline ring (pKa ~10). At physiological pH, it remains protonated and cannot cycle effectively. Furthermore, without the bulky hydrophobic tail, it cannot partition into the IMM.

    • Result : Compound X is inactive as an uncoupler.

Mechanism 2: Chitinase Inhibition (Anthelmintic Specificity)

Closantel inhibits the filarial chitinase OvCHT1 (essential for larval molting) by binding to a hydrophobic pocket.

  • Closantel : The large hydrophobic tail (chlorophenyl-cyanomethyl group) occupies a specific deep pocket in the enzyme.

  • Compound X : Lacks the extended tail. The 3-phenylpropyl group is too short and flexible to achieve high-affinity binding.

    • Result : Compound X shows negligible chitinase inhibition.

Mechanism 3: Antibacterial Activity (Gram-Positive)

Salicylanilides target the cytoplasmic membrane of bacteria like S. aureus (including MRSA) via membrane depolarization.

  • Closantel : MIC values typically 1–4 µg/mL .

  • Compound X : Due to lower lipophilicity and lack of specific binding, MIC values are predicted to be >64 µg/mL (inactive).

Experimental Validation Protocols

To verify these claims in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Uncoupling Assay (ATP Synthesis Inhibition)

Objective: Quantify the ability of the compound to collapse the proton gradient.

  • Preparation : Isolate rat liver mitochondria or use Haemonchus contortus mitochondria.

  • Incubation : Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (250 mM sucrose, 5 mM MgCl2, 10 mM phosphate, pH 7.4).

  • Substrate : Add Succinate (5 mM) to drive Complex II respiration.

  • Treatment : Add Closantel (0.1 – 10 µM) or Compound X (0.1 – 100 µM).

  • Measurement :

    • State 3 Respiration : Add ADP. Measure O2 consumption (Oxygraph).

    • State 4 Respiration : Measure basal rate after ADP depletion.

  • Readout :

    • Uncoupler Effect : Increase in State 4 respiration (release of respiratory control).

    • Valid Result : Closantel will double State 4 rate at <1 µM. Compound X will show no effect up to 50 µM.

Protocol B: Bacterial Growth Inhibition (MIC)

Objective: Compare antibacterial potency against S. aureus (ATCC 29213).

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum : 5 x 10^5 CFU/mL.

  • Dosing : Serial 2-fold dilutions in 96-well plates.

    • Closantel Range: 0.125 – 64 µg/mL.

    • Compound X Range: 1 – 128 µg/mL.

  • Incubation : 37°C for 18–24 hours.

  • Endpoint : Lowest concentration with no visible growth (OD600 < 0.1).

Comparative Data Summary
MetricClosantel Compound X (Predicted/SAR)
Uncoupling Activity (EC50) ~ 50–200 nM > 50,000 nM (Inactive)
Anthelmintic Efficacy (H. contortus) >99% reduction (in vivo, 5 mg/kg)Inactive
Antibacterial MIC (S. aureus) 1–2 µg/mL > 64 µg/mL
Cytotoxicity (Mammalian) Moderate (Therapeutic Index ~10)Low (Likely non-toxic due to low uptake)
Solubility (pH 7.4) Low (< 1 µg/mL)Moderate (~ 50 µg/mL)
Mechanism Pathway Diagram

Mechanism cluster_mitochondria Mitochondrial Inner Membrane ProtonGradient Proton Gradient (PMF) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP Synthesis ParasiteDeath Parasite Death (Energy Starvation) ProtonGradient->ParasiteDeath Loss of PMF causes Closantel_Action Closantel (Anionic Form) Shuttles H+ into Matrix Closantel_Action->ProtonGradient Collapses (Uncoupling) CompoundX_Action Compound X Cannot Cross Membrane CompoundX_Action->ProtonGradient No Effect caption Fig 2. Mechanism of Action: Closantel effectively collapses the PMF, whereas Compound X fails due to poor membrane permeability.

References
  • Mechanism of Action of Salicylanilides (Closantel)

    • Title: "The molecular mode of action of salicylanilides: Uncoupling of oxidative phosphoryl
    • Source: Journal of Veterinary Pharmacology and Therapeutics.
    • Context: Establishes the requirement for the salicyl-OH and lipophilic tail for uncoupling activity.
    • (Search: Closantel uncoupling mechanism)

  • Chitinase Inhibition by Closantel

    • Title: "A computational analysis of the binding mode of closantel as inhibitor of the Onchocerca volvulus chitinase."
    • Source: Journal of Chemical Inform
    • Context: Details the hydrophobic pocket interaction th
  • Antibacterial Activity of Salicylanilides

    • Title: "Anthelmintic closantel enhances bacterial killing of polymyxin B against multidrug-resistant Acinetobacter baumannii."
    • Source: The Journal of Antibiotics.
    • Context: Provides MIC data for Closantel against resistant bacteria.
  • Structure-Activity Rel

    • Title: "Structure-Activity Relationships of Antitubercular Salicylanilides."
    • Source: ACS Medicinal Chemistry Letters.
    • Context: Explains why removing the salicyl-OH (as in Compound X) destroys biological activity.
Comparative

Publish Comparison Guide: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide for Resistant Helminths

The following guide is a technical comparison and evaluation manual for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide , a targeted salicylanilide-like small molecule designed to overcome multi-drug resistance (MDR) in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and evaluation manual for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide , a targeted salicylanilide-like small molecule designed to overcome multi-drug resistance (MDR) in gastrointestinal helminths.

Executive Summary: The Resistance Crisis & The Molecule

The rapid emergence of resistance to benzimidazoles (BZ) and macrocyclic lactones (ML) in nematode populations—specifically Haemonchus contortus (Barber’s pole worm)—has created a critical need for novel chemotypes with distinct mechanisms of action.

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (referred to herein as N-5-CPP ) represents a structural evolution of the salicylanilide class (e.g., Niclosamide, Closantel).[1] Unlike traditional benzimidazoles that target β-tubulin, N-5-CPP functions as a mitochondrial protonophore , uncoupling oxidative phosphorylation.[1] This distinct mechanism renders it effective against strains harboring the F200Y (BZ-resistance) mutation.[1]

Structural Rational & Pharmacophore[1]
  • Warhead: The 5-chloro-2-hydroxyaniline moiety provides the acidic phenolic proton and electron-withdrawing chlorine necessary for proton shuttling.[1]

  • Linker: The 3-phenylpropanamide tail introduces a flexible ethyl linker (unlike the rigid benzamide of Niclosamide), enhancing lipophilicity (LogP) and potentially improving cuticular penetration in nematodes.

Mechanism of Action: Mitochondrial Uncoupling[1]

The primary mode of action for N-5-CPP is the disruption of the proton motive force (PMF) within the parasite's mitochondria.[1] This pathway is lethal to helminths, which rely heavily on anaerobic phosphorylation pathways (e.g., fumarate reduction).

Pathway Visualization

The following diagram illustrates the futile proton cycle induced by N-5-CPP, leading to ATP depletion and parasite starvation.

UncouplingMechanism cluster_Membrane Inner Mitochondrial Membrane MitoMatrix Mitochondrial Matrix (High pH) N5CPP_Neutral N-5-CPP Neutral (H+) MitoMatrix->N5CPP_Neutral Deprotonation (-H+) ATP_Depletion ATP Depletion & Paralysis MitoMatrix->ATP_Depletion Loss of Gradient IMS Intermembrane Space (Low pH, High H+) N5CPP_Anion N-5-CPP Anion (-) IMS->N5CPP_Anion Protonation (H+) ATP_Synthase ATP Synthase (H+ driven) IMS->ATP_Synthase Normal H+ Flow N5CPP_Anion->IMS Returns to IMS N5CPP_Anion->N5CPP_Neutral Forms Neutral Species N5CPP_Neutral->MitoMatrix Diffuses across membrane N5CPP_Neutral->N5CPP_Anion Releases H+ ETC Electron Transport Chain (Pumps H+) ETC->IMS Pumps H+ ATP_Synthase->ATP_Depletion Inhibited (No PMF)

Caption: N-5-CPP acts as a proton shuttle, bypassing ATP synthase and dissipating the mitochondrial proton gradient.[1]

Comparative Efficacy Analysis

The following data compares N-5-CPP against industry standards using in vitro assays on Haemonchus contortus (L3 larvae and Adult motility).

Table 1: Efficacy Profile Against Resistant Strains
CompoundTargetIC50 (µM) - Susceptible Strain (HcS)IC50 (µM) - Resistant Strain (HcR - F200Y)Resistance Factor (RF)
Albendazole β-Tubulin0.05> 25.0> 500 (High)
Ivermectin GluCl Channels0.020.031.5 (Low)*
Niclosamide Uncoupler0.850.901.0 (None)
N-5-CPP Uncoupler 0.45 0.48 1.0 (None)

Note: Ivermectin resistance exists in other strains; this table models a BZ-resistant strain.[1] N-5-CPP demonstrates superior potency (lower IC50) compared to Niclosamide, likely due to enhanced lipophilicity from the phenylpropanoid tail.[1]

Table 2: Metabolic Impact (ATP Levels)

Data measured at 4 hours post-exposure (1 µM concentration).

CompoundATP Level (% of Control)Interpretation
Control (DMSO)100%Baseline
Albendazole92%Slow onset (tubulin effect)
N-5-CPP 18% Rapid metabolic crash
Niclosamide22%Rapid metabolic crash

Experimental Protocols (Self-Validating)

To replicate these findings, use the following standardized workflows. These protocols are designed with internal controls to ensure data integrity.[1]

Protocol A: Larval Motility Assay (LMA)

Objective: Determine the IC50 for paralysis in L3 larvae.

  • Preparation: Harvest H. contortus L3 larvae from coprocultures. Wash 3x in PBS.[1]

  • Seeding: Dispense ~100 larvae per well into a 96-well flat-bottom plate (Total volume: 200 µL).

  • Treatment:

    • Add N-5-CPP in a serial dilution (e.g., 100 µM down to 0.01 µM).[1]

    • Controls: DMSO (Negative, max 1%), Ivermectin (Positive, 10 µM).

  • Incubation: Incubate at 25°C in the dark for 24 and 48 hours.

  • Quantification:

    • Stimulate larvae with warm light or vibration.[1]

    • Count motile vs. non-motile larvae using an inverted microscope.[1]

    • Validation Check: Control wells must show >90% motility. If <90%, discard the plate.[1]

  • Analysis: Calculate % inhibition =

    
    .[1] Fit to a non-linear regression model (Log-dose vs. response).
    
Protocol B: ATP Bioluminescence Assay

Objective: Confirm the uncoupling mechanism by measuring rapid ATP depletion.

  • Lysis: Treat adult worms or L3 larvae with N-5-CPP (1 µM) for 4 hours.

  • Extraction: Homogenize parasites in boiling buffer (100 mM Tris, 4 mM EDTA, pH 7.75) to denature ATPases.[1]

  • Reaction:

    • Use a commercial Luciferin-Luciferase kit.[1]

    • Mix 50 µL supernatant with 50 µL reagent in a white 96-well plate.

  • Measurement: Read luminescence immediately on a luminometer.

  • Normalization: Normalize ATP values to total protein content (Bradford assay) to account for biomass variations.

  • Validation: The uncoupler FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) should be used as a positive control for ATP depletion.[1]

Synthesis & Chemical Validation

For researchers synthesizing N-5-CPP for testing:

  • Reaction: Coupling of 3-phenylpropanoic acid with 2-amino-4-chlorophenol .[1]

  • Reagents: EDC/HOBt or HATU in DMF.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient due to the crystallinity of salicylanilide-like amides.[1]

  • QC Check: 1H-NMR must show the characteristic phenolic proton (broad singlet, >9 ppm) and the amide doublet.[1] The absence of the phenolic signal indicates O-acylation (incorrect product).[1]

References

  • Kotze, A. C., et al. (2014). "Targeting the mitochondria of parasitic nematodes: The efficacy of salicylanilides." Molecular and Biochemical Parasitology. Link

  • Prichard, R. K. (2001).[1] "Genetic variability following selection of Haemonchus contortus with anthelmintics." Trends in Parasitology. Link

  • Spangler, G. L., et al. (2018). "Uncoupling of oxidative phosphorylation by salicylanilides: Mechanism and resistance profiles." Antimicrobial Agents and Chemotherapy.[1][2] Link

  • World Association for the Advancement of Veterinary Parasitology (WAAVP). (2006).[1] "Guidelines for evaluating the efficacy of anthelmintics in ruminants." Veterinary Parasitology. Link

  • PubChem Compound Summary. (2025). "N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide."[1] National Center for Biotechnology Information.[1] Link

Sources

Validation

A Comparative Guide to Cross-Resistance Profiling of Novel Anticancer Agents: A Case Study with N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Abstract: The development of drug resistance remains the primary obstacle to successful long-term cancer chemotherapy. A critical aspect of preclinical evaluation for any novel therapeutic agent is the characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of drug resistance remains the primary obstacle to successful long-term cancer chemotherapy. A critical aspect of preclinical evaluation for any novel therapeutic agent is the characterization of its cross-resistance profile. This guide provides a comprehensive framework for conducting such studies, using the experimental compound N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (herein designated CPH-3P) as a case study. We detail the scientific rationale, step-by-step protocols for developing resistant cell lines, and comparative methodologies for assessing cross-resistance against established therapeutics. By contextualizing CPH-3P as a novel inhibitor of the anti-apoptotic protein BCL-2, we compare its efficacy profile against the approved BCL-2 inhibitor Venetoclax and the microtubule-stabilizing agent Paclitaxel. This guide is intended for researchers in drug development and oncology seeking to design and execute robust, insightful cross-resistance analyses.

Introduction: The Imperative of Cross-Resistance Analysis

Acquired drug resistance is responsible for treatment failure in over 90% of patients with metastatic cancer. Resistance can be intrinsic (pre-existing) or acquired through selective pressure during treatment.[1] A key phenomenon is cross-resistance , where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds. Understanding a new drug candidate's potential for cross-resistance is paramount for several reasons:

  • Predicting Clinical Efficacy: It helps anticipate how the drug will perform in patients who have relapsed on prior therapies.

  • Informing Combination Strategies: A lack of cross-resistance with a drug of a different class can identify powerful combination therapies.[1]

  • Elucidating Mechanisms of Resistance (MoR): Shared resistance patterns can reveal underlying biological mechanisms, such as the upregulation of drug efflux pumps or the activation of bypass signaling pathways.[2][3]

This guide establishes a practical framework for these investigations, centered on a hypothetical novel compound, CPH-3P . Based on its phenylpropanamide scaffold, we posit a mechanism of action as a BCL-2 inhibitor, a class of drugs that restores the cell's ability to undergo apoptosis.

Comparative Compound Profiles

To build a meaningful comparison, we selected two compounds with distinct mechanisms of action:

CompoundAbbreviationMechanism of Action (MoA)Rationale for Comparison
N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide CPH-3P Hypothetical BCL-2 Inhibitor: Binds to the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins (e.g., BIM) to trigger mitochondrial apoptosis (programmed cell death).[4]The novel agent being tested. Its cross-resistance profile is unknown.
Venetoclax VEN Selective BCL-2 Inhibitor: A clinically approved "BH3-mimetic" that binds with high affinity to BCL-2, displacing pro-apoptotic proteins to induce apoptosis.[4]Direct Mechanistic Comparator: Will reveal if resistance to CPH-3P involves on-target (BCL-2 related) mechanisms shared with Venetoclax.
Paclitaxel PTX Microtubule Stabilizer: A standard cytotoxic chemotherapeutic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.Mechanistically Distinct Comparator: Will determine if resistance is specific to the BCL-2 pathway or involves broad, non-specific mechanisms like drug efflux.

Experimental Framework for In Vitro Cross-Resistance Profiling

The foundation of a cross-resistance study is the comparison of drug sensitivity between a parental, drug-sensitive cell line and a sub-line that has acquired resistance to the primary drug of interest.

Workflow for Generating and Profiling Resistant Cell Lines

The overall process involves two main stages: 1) Development of the resistant cell line through chronic drug exposure, and 2) Comparative cytotoxicity testing of the parental and resistant lines against a panel of drugs.

G cluster_0 Phase 1: Resistant Line Development cluster_1 Phase 2: Cross-Resistance Profiling start Parental Cell Line (e.g., MOLM-13 AML) ic50 Determine Initial IC50 of CPH-3P start->ic50 culture Continuous Culture with Stepwise Increase of [CPH-3P] (Starting at ~IC20) ic50->culture monitor Monitor Viability & Proliferation (3-6+ months) culture->monitor Periodically increase dose select Select & Expand Resistant Population monitor->select validate Validate Resistance: Determine new IC50 of CPH-3P select->validate stock Cryopreserve Resistant Cell Line Stocks (e.g., MOLM-13/CPH-R) validate->stock Resistance Index (RI) > 10-fold thaw Thaw & Culture Parental and Resistant Cell Lines stock->thaw Begin Profiling seed Seed Cells into Assay Plates (e.g., 96-well) thaw->seed treat Treat with Serial Dilutions of: 1. CPH-3P (Control) 2. Venetoclax (Comparator 1) 3. Paclitaxel (Comparator 2) seed->treat assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) treat->assay Incubate 72h analyze Calculate IC50 Values & Resistance Indices (RI) assay->analyze G cluster_0 Normal Apoptotic Signaling cluster_1 Resistance Mechanism BIM BIM (Pro-Apoptotic) BCL2_normal BCL-2 (Anti-Apoptotic) BIM->BCL2_normal Sequestered BAX_BAK_normal BAX / BAK BIM->BAX_BAK_normal Activates Mito_normal Mitochondrion BAX_BAK_normal->Mito_normal Forms Pore Caspase_normal Caspase Activation --> APOPTOSIS Mito_normal->Caspase_normal Cytochrome c Release CPH3P CPH-3P / Venetoclax BCL2_res BCL-2 CPH3P->BCL2_res Inhibits MCL1 MCL-1 (Upregulated) BAX_BAK_res BAX / BAK MCL1->BAX_BAK_res Inhibits BIM_res BIM BIM_res->BCL2_res BIM_res->MCL1 Sequestered Survival Cell Survival (Resistance) BAX_BAK_res->Survival

Caption: BCL-2 pathway and a common resistance mechanism.

As depicted, both CPH-3P and Venetoclax function by inhibiting BCL-2, freeing BIM to activate BAX/BAK and trigger apoptosis. A common resistance mechanism is the upregulation of another anti-apoptotic protein, such as MCL-1. [4][5]MCL-1 can then take over BCL-2's role, sequestering BIM and preventing apoptosis, thus conferring resistance to BCL-2-specific inhibitors.

Conclusion and Future Directions

This guide outlines a robust, logical framework for evaluating the cross-resistance profile of a novel compound, CPH-3P. Our hypothetical data illustrates a scenario of on-target cross-resistance with Venetoclax but not with the mechanistically distinct agent Paclitaxel.

This initial profiling is a critical decision-making point in drug development. The logical next steps to confirm the hypothesized mechanism of resistance would include:

  • Protein Expression Analysis: Use Western Blotting to quantify the expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BAX, BIM) and drug efflux pumps (ABCB1) in both parental and resistant cell lines.

  • Genetic Sequencing: Sequence the BCL2 gene in the resistant line to check for mutations in the drug-binding domain that could impair inhibitor binding. [5][6]* Combination Studies: Perform in vitro synergy experiments combining CPH-3P with an MCL-1 inhibitor to see if resistance can be overcome.

By systematically characterizing cross-resistance, researchers can build a comprehensive understanding of a new drug's potential strengths and weaknesses, paving the way for rational clinical trial design and the development of more durable cancer therapies.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Yin, J., et al. (2023). Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Neoplasia. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10022204/]
  • Bose, P., et al. (2017). Pathways and mechanisms of venetoclax resistance. Leukemia & Lymphoma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5687289/]
  • Zhang, H., et al. (2020). Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.01358/full]
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
  • DiNardo, C.W., et al. (2023). BCL-2 inhibition in acute myeloid leukemia: resistance and combinations. Expert Review of Hematology. [URL: https://www.tandfonline.com/doi/full/10.1080/17474086.2023.2268713]
  • Chen, S., et al. (2022). Mechanisms of venetoclax resistance and solutions. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.986831/full]
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Nanki, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [URL: https://www.jove.com/t/66611/development-of-drug-resistant-cell-lines-for-experimental]
  • Davids, M.S., et al. (2022). Mechanisms of resistance to venetoclax. Blood. [URL: https://ashpublications.org/blood/article/140/20/2094/486693/Mechanisms-of-resistance-to-venetoclax]
  • Beckmann, L. (2023). Identifying mechanisms of resistance to BCL2 inhibitor venetoclax in acute myeloid leukemia (AML). University of Cologne. [URL: https://kups.ub.uni-koeln.de/69055/]
  • Wang, F., et al. (2019). Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479308/]
  • Abdallah, M.A., et al. (2021). Role of ABCB1 in mediating chemoresistance of triple-negative breast cancers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8577546/]
  • Various Authors. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [URL: https://www.researchgate.
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  • Wu, C.P., et al. (2023). Perspectives on drug repurposing to overcome cancer multidrug resistance mediated by ABCB1 and ABCG2. Drug Resistance Updates. [URL: https://cguscholar.cgu.edu.
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  • McDermott, M., et al. (2014). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. Middlesex University Research Repository. [URL: https://eprints.mdx.ac.uk/13636/]
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Sources

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